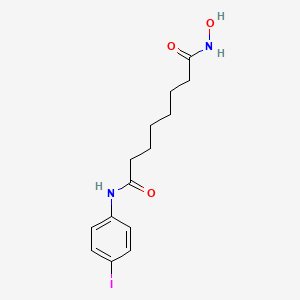

N~1~-Hydroxy-N~8~-(4-iodophenyl)octanediamide

Übersicht

Beschreibung

4-Iod-SAHA, auch bekannt als 4-Iod-Suberoylanilid-Hydroxamsäure, ist ein Derivat der Suberoylanilid-Hydroxamsäure. Es ist eine hydrophobe Verbindung, die als Histon-Deacetylase-Inhibitor der Klasse I und Klasse II wirkt. Diese Verbindung hat aufgrund ihrer Fähigkeit, die Proliferation verschiedener Krebszelllinien zu hemmen, ein großes Potenzial in der Krebsforschung gezeigt .

Herstellungsmethoden

4-Iod-SAHA kann durch einen mehrstufigen Prozess synthetisiert werden. Der Syntheseweg beinhaltet typischerweise die Iodierung von Suberoylanilid-Hydroxamsäure. Die Reaktionsbedingungen umfassen häufig die Verwendung von Iod und einem geeigneten Lösungsmittel wie Dimethylsulfoxid.

Wirkmechanismus

- Non-Histone Proteins : HDACs also participate in reversible acetylation of non-histone proteins, impacting various cellular processes .

- Cell Proliferation Inhibition : In various cell lines (e.g., SKBR3, HT29, U937, JA16, HL60, K562), 4-iodo-SAHA suppresses cell proliferation. It is approximately 10-fold more potent than SAHA in inhibiting U937 leukemia cell growth .

Target of Action

Mode of Action

Biochemische Analyse

Biochemical Properties

4-Iodo Suberoylanilide Hydroxamic Acid demonstrates >60% inhibition of HDAC1 and HDAC6 activity in a deacetylase activity assay at 1 μM, similar to that of SAHA . It interacts with histone deacetylase enzymes, influencing the acetylation status of histone and non-histone proteins .

Cellular Effects

4-Iodo Suberoylanilide Hydroxamic Acid has been shown to inhibit cell proliferation in various cell lines, including SKBR3, HT29, U937, JA16, and HL60 . It reduces acetylated H4 and p21 levels in SKBR3 cells , indicating its influence on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 4-Iodo Suberoylanilide Hydroxamic Acid involves its role as a histone deacetylase (HDAC) inhibitor. It affects the acetylation status of histone and non-histone proteins, thereby influencing gene expression . It also demonstrates binding interactions with HDAC enzymes, leading to their inhibition .

Temporal Effects in Laboratory Settings

It has been observed that it maintains its inhibitory effects on HDAC enzymes and continues to influence gene expression over time .

Dosage Effects in Animal Models

The effects of 4-Iodo Suberoylanilide Hydroxamic Acid at different dosages in animal models have not been fully explored. It has been shown to compare to SAHA-treated and control mice with similar toxicity .

Metabolic Pathways

Given its role as a HDAC inhibitor, it likely interacts with enzymes involved in histone acetylation and deacetylation .

Transport and Distribution

Given its hydrophobic nature, it may interact with various transporters or binding proteins within the cell .

Subcellular Localization

As a HDAC inhibitor, it is likely to be found in the nucleus where it can interact with histones and other proteins to influence gene expression .

Vorbereitungsmethoden

4-Iodo-SAHA can be synthesized through a multi-step process. The synthetic route typically involves the iodination of suberoylanilide hydroxamic acid. The reaction conditions often include the use of iodine and a suitable solvent such as dimethyl sulfoxide.

Analyse Chemischer Reaktionen

4-Iod-SAHA durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Wasserstoffperoxid durchgeführt werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.

Substitution: Das Iodatom in 4-Iod-SAHA kann durch andere funktionelle Gruppen unter Verwendung nukleophiler Substitutionsreaktionen substituiert werden.

Zu den in diesen Reaktionen verwendeten gängigen Reagenzien und Bedingungen gehören Lösungsmittel wie Ethanol und Dimethylsulfoxid sowie Katalysatoren wie Palladium auf Kohlenstoff. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab .

Wissenschaftliche Forschungsanwendungen

4-Iod-SAHA hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Reagenz in der chemischen Synthese und als Katalysator in biochemischen Reaktionen verwendet.

Biologie: Es dient als Ligand in Proteinbindungsstudien und wird verwendet, um die reversible Acetylierung von Lysinresten in Histonen zu untersuchen.

Medizin: 4-Iod-SAHA wird aufgrund seiner Fähigkeit, die Proliferation verschiedener Krebszelllinien zu hemmen, in erster Linie in der Krebsforschung eingesetzt. .

Wirkmechanismus

4-Iod-SAHA übt seine Wirkung aus, indem es Histon-Deacetylasen hemmt, die an der Entfernung von Acetylgruppen von Lysinresten in Histonen beteiligt sind. Diese Hemmung führt zu einer Anhäufung acetylierter Histone, was zu Veränderungen der Genexpression führt. Zu den molekularen Zielstrukturen von 4-Iod-SAHA gehören Histon-Deacetylase 1 und Histon-Deacetylase 6. Zu den an seinem Wirkmechanismus beteiligten Signalwegen gehören die Regulation der transkriptionellen Aktivierung und Repression .

Vergleich Mit ähnlichen Verbindungen

4-Iod-SAHA ähnelt anderen Histon-Deacetylase-Inhibitoren wie Suberoylanilid-Hydroxamsäure und Trichostatin A. 4-Iod-SAHA ist aufgrund seiner hydrophoben Natur und seiner starken Aktivität gegen bestimmte Krebszelllinien einzigartig. Zu ähnlichen Verbindungen gehören:

Suberoylanilid-Hydroxamsäure: Ein Histon-Deacetylase-Inhibitor der Klasse I und Klasse II.

Trichostatin A: Ein potenter Histon-Deacetylase-Inhibitor mit breitem Wirkungsspektrum.

Vorinostat: Ein weiterer Histon-Deacetylase-Inhibitor, der in der Krebsforschung eingesetzt wird

Eigenschaften

IUPAC Name |

N'-hydroxy-N-(4-iodophenyl)octanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19IN2O3/c15-11-7-9-12(10-8-11)16-13(18)5-3-1-2-4-6-14(19)17-20/h7-10,20H,1-6H2,(H,16,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVHZKAHBXINPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCCCCCC(=O)NO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673084 | |

| Record name | N~1~-Hydroxy-N~8~-(4-iodophenyl)octanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219807-87-0 | |

| Record name | N~1~-Hydroxy-N~8~-(4-iodophenyl)octanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 4-iodo-SAHA and how does it differ from other HDAC inhibitors like SAHA and Scriptaid?

A1: 4-iodo-SAHA (ISAHA), like SAHA and Scriptaid, acts as a histone deacetylase inhibitor (HDACi). While the precise mechanism of action for ISAHA is not detailed in these papers, HDACis generally function by blocking the activity of histone deacetylase enzymes. This inhibition prevents the removal of acetyl groups from histone proteins, leading to a more relaxed chromatin structure and increased gene expression [, ]. The specific genes affected and the extent of these changes likely vary depending on the HDACi used. Further research is needed to clarify the specific molecular interactions and downstream effects of ISAHA compared to SAHA and Scriptaid.

Q2: What is the significance of the finding that 4-iodo-SAHA treatment alters the expression of genes involved in the lysosomal pathway in pig embryos?

A3: Transcriptome analysis of pig embryos revealed that treatment with HDACi, including 4-iodo-SAHA, led to an enrichment of transcripts associated with the lysosome pathway according to the Kyoto Encyclopedia of Genes and Genomes (KEGG) Pathway database [, ]. While the functional implications are yet to be fully elucidated, this finding suggests that 4-iodo-SAHA might influence lysosome activity, a cellular process crucial for degradation and recycling of cellular components. This may play a role in the observed effects of 4-iodo-SAHA on embryo development, but further research is needed to determine the precise connection.

Q3: Has the use of 4-iodo-SAHA in pig SCNT resulted in the birth of live offspring?

A4: Yes, embryo transfers using pig embryos treated with 1 μM 4-iodo-SAHA successfully produced healthy piglets [, ]. This demonstrates the viability of using this compound in SCNT procedures, at least in a pig model.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-8-oxo-7H-purin-6-yl]benzamide](/img/structure/B583459.png)

![(4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B583465.png)

![2-Methyl-2-propanyl [(4-{1-[(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]-1-oxo-2-butanyl}phenyl)sulfanyl]acetate](/img/structure/B583468.png)

![2-Amino-2-deoxy-D-[1-13C]glucose hydrochloride](/img/structure/B583471.png)

![1,6-Anhydro-beta-D-[UL-13C6]glucose](/img/structure/B583477.png)